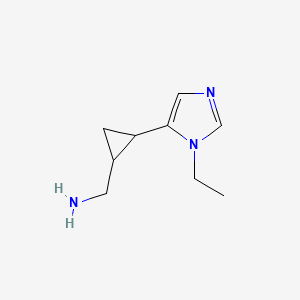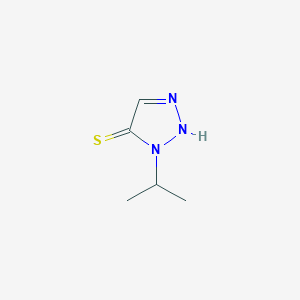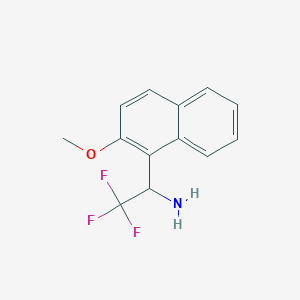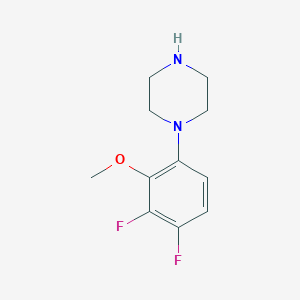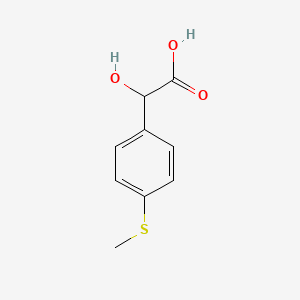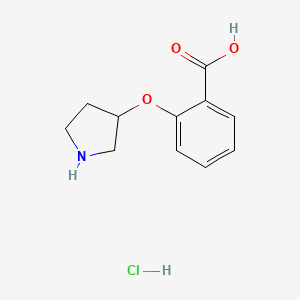![molecular formula C11H12N2S B13589142 2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
2-(Azetidin-3-ylmethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylmethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with an azetidine moiety. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The azetidine ring, a four-membered nitrogen-containing ring, adds unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazole ring. Subsequently, the azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Azetidin-3-ylmethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The azetidine moiety may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the azetidine ring but shares the benzothiazole core structure.
2-(Azetidin-3-yl)benzothiazole: Similar structure but with different substitution patterns.
Thiazole derivatives: Compounds with variations in the thiazole ring structure.
Uniqueness
2-(Azetidin-3-ylmethyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole and azetidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and development, offering opportunities for the creation of novel therapeutic agents.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
CSQDYVYPAXBRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


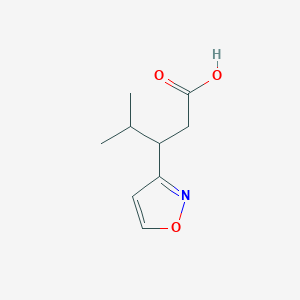

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
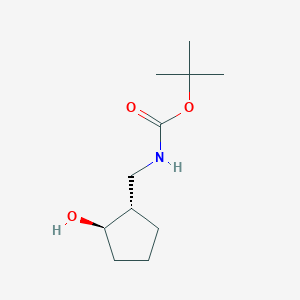
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

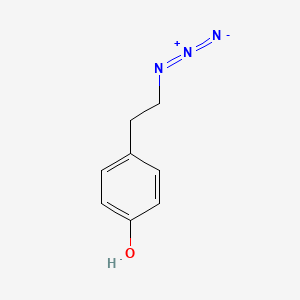
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
